N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide: is a chemical compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a but-3-en-1-yl chain, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-chlorobenzyl chloride.
Formation of Intermediate: The reaction between 4-chlorobenzaldehyde and 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide forms an intermediate compound.
Addition of Acetamide: The intermediate is then reacted with acetamide under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl) sulfone
- 1,4-Bis(3-chlorophenyl)piperazine
Comparison
N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide is unique due to its specific structure, which includes both a but-3-en-1-yl chain and an acetamide group. This combination imparts distinct chemical and biological properties compared to similar compounds like bis(4-chlorophenyl) sulfone and 1,4-bis(3-chlorophenyl)piperazine, which lack the acetamide functionality.
Properties
CAS No. |
820213-34-1 |
---|---|
Molecular Formula |
C18H17Cl2NO |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
N-[4,4-bis(4-chlorophenyl)but-3-enyl]acetamide |
InChI |
InChI=1S/C18H17Cl2NO/c1-13(22)21-12-2-3-18(14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h3-11H,2,12H2,1H3,(H,21,22) |
InChI Key |
MVBXYNAOWDPIPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.